REACTION_SMILES
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[CH2:17]1[CH2:18][NH:19][CH2:20][CH2:21][NH:22]1.[CH3:23][N:24]1[CH2:25][CH2:26][CH2:27][C:28]1=[O:29].[Cl:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][c:10]3[c:11]([nH:12]2)[cH:13][cH:14][cH:15][cH:16]3)[cH:6][n:7]1>>[c:2]1([N:19]2[CH2:18][CH2:17][NH:22][CH2:21][CH2:20]2)[cH:3][cH:4][c:5](-[c:8]2[n:9][c:10]3[c:11]([nH:12]2)[cH:13][cH:14][cH:15][cH:16]3)[cH:6][n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(-c2nc3ccccc3[nH]2)cn1
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Name
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Type
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product
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Smiles
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c1ccc2[nH]c(-c3ccc(N4CCNCC4)nc3)nc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |